(S)-(+)-1-Amino-2-propanol

Beschreibung

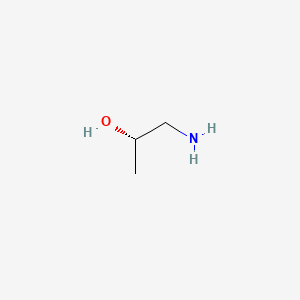

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-17-9 | |

| Record name | (+)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-1-Aminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis Methodologies and Enantioselective Preparation of S + 1 Amino 2 Propanol

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction pathways. ucl.ac.uk These multi-step processes can convert simple starting materials into complex, optically pure compounds like 1,2-amino alcohols. nih.gov This approach often involves the use of enzymes like lipases for kinetic resolution or transaminases for introducing chirality.

For instance, a general chemoenzymatic strategy involves the enzymatic kinetic resolution of a racemic intermediate. Lipases are particularly effective for this, showing high enantioselectivity in the transesterification of racemic alcohols. researchgate.net In a typical process, an enzyme like Candida rugosa lipase (B570770) (CRL) can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. researchgate.net This allows for the separation of the two enantiomers—one as the ester and the other as the unreacted alcohol—which can then be chemically converted to the final target molecule. researchgate.net Another powerful chemoenzymatic method involves multienzyme cascades. For example, enantiomerically pure 1,2-amino alcohols can be synthesized from L-phenylalanine through a pathway involving deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis, all catalyzed by specific enzymes in a sequential, one-pot process. nih.gov

Resolution of Racemic 1-Amino-2-propanol

Resolution is the process of separating a racemic mixture into its individual enantiomers. Although asymmetric synthesis is often preferred, resolution remains a practical method, especially for large-scale production.

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. researchgate.net This reaction creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities in a given solvent. unchainedlabs.comcore.ac.uk This solubility difference allows for their separation by fractional crystallization.

Several resolving agents have been successfully used for 1-amino-2-propanol. L(+)-tartaric acid is a common choice, which, when reacted with racemic 1-amino-2-propanol in an aqueous solution, forms diastereomeric salts that can be separated. google.com After separation, the desired enantiomer is liberated from the salt by treatment with a base. google.com Another approach involves reacting the racemate with an anhydride (B1165640) of a chiral acid, such as di-o-acetyl-L(+)-tartaric acid anhydride, to form diastereomeric amides, which can then be separated chromatographically. researchgate.net N-tosyl-leucine (TOSLEU) has also been employed as a resolving agent, where the diastereomeric salt of (S)-TOSLEU and (S)-1-amino-2-propanol is less soluble in ethanol, facilitating its separation by crystallization.

| Resolving Agent | Methodology | Separation Principle | Reference |

|---|---|---|---|

| L(+)-Tartaric Acid | Direct salt formation in an aqueous solution. | Fractional crystallization based on differential solubility of diastereomeric tartrate salts. | google.com |

| Di-o-acetyl-L(+)-tartaric acid anhydride | Formation of diastereomeric half-amides. | Chromatographic separation of the resulting diastereomers. | researchgate.net |

| N-tosyl-L-leucine (TOSLEU) | Formation of diastereomeric salts in ethanol. | Crystallization of the less soluble diastereomeric salt. |

Chromatographic Resolution Techniques

The separation of racemic 1-amino-2-propanol into its constituent enantiomers is a critical process for obtaining the optically pure (S)-(+)-isomer. Chromatographic resolution techniques, which involve the separation of enantiomers, are central to this effort and can be broadly categorized into indirect and direct methods.

The indirect approach involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography. One documented method involves reacting racemic 1-amino-2-propanol with optically active anhydrides, such as di-O-acetyl-(+)-tartaric acid anhydride or di-O-benzoyl-(+)-tartaric acid anhydride. researchgate.net This reaction forms diastereoisomeric half-amides, which can subsequently be separated on a silica (B1680970) gel column. researchgate.net Another indirect strategy is the derivatization of the amine with 9-anthraldehyde (B167246) to form a Schiff base. researchgate.net This not only facilitates separation on polysaccharide-derived chiral stationary phases (CSPs) but also introduces a strong chromophore, which is advantageous for detecting aliphatic amines that have low UV absorption. researchgate.net

Direct enantioseparation using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a more straightforward and widely used method. Polysaccharide-based CSPs are particularly effective for this purpose. researchgate.netcsic.es For instance, the 9-anthraldimine derivatives of chiral amino alcohols have been successfully resolved on a Chiralcel OD-H column. researchgate.net Other recommended CSPs for the separation of protected forms of 1-amino-2-propanol include those based on α1-acid glycoprotein (B1211001) or β-cyclodextrin. Supercritical Fluid Chromatography (SFC) has also been evaluated as a powerful alternative to HPLC, demonstrating comparable selectivities and improved peak symmetries for the separation of chiral primary amines. chromatographyonline.com

| Technique | Methodology | Chiral Stationary Phase (CSP) / Reagent | Key Findings |

|---|---|---|---|

| Indirect HPLC | Derivatization to diastereomeric half-amides | Di-O-benzoyl-(+)-tartaric acid anhydride | Allows for separation of diastereomers on standard silica gel. researchgate.net |

| Indirect HPLC | Derivatization to Schiff base | 9-anthraldehyde | Enhances UV detection and allows resolution on polysaccharide CSPs like Chiralcel OD-H. researchgate.net |

| Direct HPLC | Direct enantioseparation | α1-acid glycoprotein or β-cyclodextrin columns | Recommended for separation of N-Boc protected 1-amino-2-propanol. |

| Direct SFC | Direct enantioseparation | Larihc CF6-P | Offers comparable selectivity to HPLC with improved peak symmetry for chiral primary amines. chromatographyonline.com |

Novel Synthetic Pathways and Process Optimization

Beyond chiral resolution, significant research has been directed towards developing novel synthetic pathways that are more direct, cost-effective, and environmentally friendly. These methods aim to build the chiral center stereoselectively from the start, thus avoiding the need for resolving a racemic mixture.

A highly efficient and simplified process for preparing chiral 1-amino-2-propanol involves a two-step reaction starting from trifluoroacetamide (B147638) and chiral epoxypropane (propylene oxide). lookchem.comgoogle.com This method is advantageous because the starting materials are inexpensive and readily available, and the process avoids harsh reaction conditions like high temperature and pressure. lookchem.comgoogle.com

The synthesis proceeds via two main steps:

Ring-opening reaction: Chiral (S)-propylene oxide undergoes a nucleophilic ring-opening reaction with trifluoroacetamide. This reaction, often catalyzed by a mild base, forms an N-(2-hydroxypropyl)trifluoroacetamide intermediate. google.com The molar ratio of trifluoroacetamide to chiral propylene (B89431) oxide is typically maintained around 1:1.0 to 1:1.3. google.com

Hydrolysis: The resulting intermediate is then hydrolyzed to remove the trifluoroacetyl protecting group, yielding the final product, (S)-(+)-1-Amino-2-propanol. google.com This step is commonly carried out using a basic compound like sodium carbonate or potassium carbonate in a solvent such as methanol (B129727) at temperatures between 15-45°C. google.com

| Starting Chiral Epoxide | Hydrolysis Conditions | Product | Reported Yield |

|---|---|---|---|

| (S)-propylene oxide | Sodium Carbonate, Methanol/Water, Room Temp, 8h | (S)-1-amino-2-propanol | 94.3% google.com |

| (S)-propylene oxide | Potassium Carbonate, Methanol/Water, Room Temp, 6h | (S)-1-amino-2-propanol | 90% google.com |

| (R)-propylene oxide | Potassium Carbonate, Methanol/Water, Room Temp, 6h | (R)-1-amino-2-propanol | 93% google.com |

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chiral compounds. rsc.orgnih.gov These approaches focus on using renewable resources, improving atom economy, and employing safer solvents and catalysts.

A notable green synthetic route to 2-aminopropanol utilizes glycerin, a renewable feedstock that is a major byproduct of biodiesel production. google.com In this process, glycerin is first catalytically dehydrated to form hydroxyacetone (B41140). The hydroxyacetone is then converted to 2-aminopropanol through ammonification hydrogenation, a reductive amination process. google.com This pathway represents a sustainable alternative by valorizing a low-cost byproduct from another industry.

Another significant advancement in green chemistry is the use of highly efficient catalytic systems. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a green alternative for producing chiral amino alcohols. acs.org This methodology is operationally simpler and avoids the need for protection and deprotection steps for the amino group, which increases atom economy and reduces waste. acs.org The development of ionic liquids based on 1-amino-2-propanol also points toward the use of safer, potentially recyclable media for chemical reactions, further aligning with green chemistry goals. researchgate.net

| Approach | Green Principle Illustrated | Description |

|---|---|---|

| Synthesis from Glycerin | Use of Renewable Feedstocks | Glycerin, a biodiesel byproduct, is converted to hydroxyacetone and then to 2-aminopropanol via reductive amination. google.com |

| Asymmetric Transfer Hydrogenation | Catalysis, Atom Economy | A Ru-catalyzed reaction converts unprotected α-amino ketones to chiral amino alcohols, avoiding wasteful protection/deprotection steps. acs.org |

| Use of Ionic Liquids | Safer Solvents and Auxiliaries | 1-amino-2-propanol-based ionic liquids have been synthesized for use as a potentially greener extraction medium. researchgate.net |

Iii. Advanced Spectroscopic and Computational Studies of S + 1 Amino 2 Propanol

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, coupled with computational modeling, serves as a powerful tool to probe the conformational landscape and hydrogen bonding networks of (S)-(+)-1-amino-2-propanol.

Fourier Transform Near-Infrared (FT-NIR) spectroscopy has been employed to examine the molecular structure and hydrogen bonding in this compound, particularly in its liquid phase and in mixtures. nih.govscientificlabs.co.ukthomassci.com Studies focusing on the effects of temperature and water content reveal significant information about its associative behavior. nih.govscientificlabs.co.ukthomassci.com In the liquid state, molecules of 1-amino-2-propanol are understood to form stable cyclic dimers through intermolecular O-H···N hydrogen bonds, with intramolecular hydrogen bonds being absent. nih.gov The addition of water to 1-amino-2-propanol introduces further complexity to the hydrogen-bonding network, with water molecules primarily acting as double proton donors to the oxygen atoms of the amino alcohol. nih.govsigmaaldrich.com This interaction leads to cooperative hydrogen bonding that is reportedly stronger than that found in bulk water. nih.govsigmaaldrich.com Temperature variations have a more pronounced effect on the structure of liquid 1-amino-2-propanol than the addition of water, by weakening the intermolecular N-H···O hydrogen bonds that link the cyclic dimers. nih.govsigmaaldrich.com

To understand the intrinsic properties of the this compound monomer, free from intermolecular interactions, researchers have utilized matrix-isolation infrared spectroscopy combined with molecular orbital (MO) calculations. uc.pt In these experiments, the molecules are trapped in an inert gas matrix, such as argon or krypton, at very low temperatures. uc.pt This technique has allowed for the first experimental observation of five distinct conformational states of monomeric 1-amino-2-propanol. uc.pt These conformers are differentiated by the rotational arrangements around the C-C and C-O bonds.

Theoretical calculations at the HF-SCF and MP2 levels of theory have been instrumental in assigning the observed vibrational signatures to specific conformers. uc.pt The most abundant conformer identified in the gas phase is characterized by an intramolecular hydrogen bond between the hydroxyl group (OH) and the nitrogen atom of the amino group (N). uc.pt This O-H···N interaction is a key stabilizing feature. The relative energies and populations of the different conformers provide a detailed picture of the molecule's potential energy surface. uc.ptnih.gov

Table 1: Experimentally Observed Monomeric Conformers of 1-Amino-2-propanol in an Argon Matrix

| Conformer | Key Feature | Relative Stability |

|---|---|---|

| Conformer I | Intramolecular O-H···N hydrogen bond | Most stable |

| Conformer II | Intramolecular O-H···N hydrogen bond | Second most stable |

| Conformer III | Weak intramolecular N-H···O bond | Less stable |

| Conformer IV | Weak intramolecular N-H···O or O-H···N bond | Observed, less abundant |

Source: Adapted from a combined matrix-isolation infrared spectroscopy and MO study of 1-amino-2-propanol. uc.pt

The intermolecular interactions of this compound in binary mixtures have been investigated using Fourier Transform Infrared (FT-IR) spectroscopy. acs.orgconsensus.app These studies provide insights into how the molecule interacts with different solvents. For instance, in mixtures with butanol isomers, FT-IR spectroscopy helps to confirm the molecular interactions that are suggested by the analysis of thermophysical data like density and viscosity. acs.org The formation of new hydrogen bonds between 1-amino-2-propanol and the solvent molecules can be observed through shifts in the characteristic vibrational bands, such as the O-H and N-H stretching frequencies. consensus.appconsensus.app These spectroscopic investigations are crucial for understanding the solution chemistry of 1-amino-2-propanol and for interpreting the macroscopic properties of its mixtures. acs.orgconsensus.app

Matrix-Isolation Infrared Spectroscopy and Molecular Orbital (MO) Studies

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. aip.orgnih.gov

Table 2: Experimental and Calculated Ionization Energies for this compound

| Experimental Ionization Energy (eV) | Calculated Ionization Energy (eV) | Orbital Character |

|---|---|---|

| 9.4 | 9.35 | n(N) |

| 10.8 | 10.75 | n(O) |

| 12.1 | 12.05 | σ(C-N), σ(C-O) |

| 13.5 | 13.45 | σ(C-C) |

| 14.8 | 14.75 | π(CH3) |

Note: The data presented here is a simplified representation based on findings from photoelectron spectroscopy studies. The actual spectra consist of broad, overlapping bands. aip.orgresearchgate.net

The C 1s core-level photoelectron spectra provide information about the chemical environment of each carbon atom in the this compound molecule. aip.orgnih.gov The spectrum exhibits distinct peaks corresponding to the three carbon atoms, which are in different chemical environments: the C-OH carbon, the C-NH2 carbon, and the methyl (CH3) carbon. The binding energies of the C 1s electrons are sensitive to the electronegativity of the attached groups. Theoretical calculations are used to accurately assign these peaks to the specific carbon atoms within the molecule. aip.orgnih.govucl.ac.uk

Table 3: C 1s Core-Level Binding Energies and Peak Assignments for this compound

| Carbon Atom | Functional Group | Experimental Binding Energy (eV) |

|---|---|---|

| C1 | C-NH2 | ~286.5 |

| C2 | C-OH | ~287.8 |

Note: The binding energies are approximate values and can vary slightly depending on the experimental conditions and data calibration. aip.orgd-nb.info

Valence Band Photoelectron Spectra Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both ¹H and ¹³C NMR are employed to confirm the molecule's structure. researchgate.net In derivatives of this compound, extensive 1D and 2D NMR techniques are utilized to elucidate the complete structure. researchgate.net

Table 1: Assigned NMR Chemical Shifts for 1-Amino-2-propanol in D₂O (Data sourced from the Biological Magnetic Resonance Bank) bmrb.io

| Atom ID | Author Nomenclature | Chemical Shift (ppm) |

| C3 | C3 | 66.664 |

| C2 | C4 | 48.273 |

| C1 | C5 | 22.323 |

| H11 | H6 | 4.044 |

| H9, H10 | H7, H8 | 2.982 |

| H8, H7, H6 | H9, H10, H11 | 1.238 |

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are indispensable for a deeper understanding of the molecular properties of this compound that are not easily accessible through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and conformational landscape of this compound. sigmaaldrich.comaip.org DFT calculations, often paired with experimental techniques like photoelectron spectroscopy, help interpret the influence of different conformers on the molecule's electronic properties. sigmaaldrich.comnih.gov Studies have shown that in the gas phase, this compound exists as a mixture of at least two conformers with varying population ratios. sigmaaldrich.comaip.orgnih.gov

These calculations are also used to analyze molecular interactions in binary mixtures, for instance, with alkyl acetates. researchgate.net By investigating parameters like viscosity and Gibbs free energy of activation, DFT studies can elucidate the strength of intermolecular interactions, such as hydrogen bonding between the C=O group of an acetate (B1210297) and the O-H group of the amino alcohol. researchgate.net Furthermore, DFT is employed to interpret vibrational spectra (like FT-NIR), providing insights into the molecular structure and hydrogen bonding patterns in both the pure liquid state and in mixtures with other substances like water. nih.gov These studies reveal that molecules like 1-amino-2-propanol tend to form stable cyclic dimers via intermolecular O-H···N hydrogen bonds in the liquid phase. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy predictions of molecular properties. These methods have been instrumental in studying the various conformational states of 1-amino-2-propanol. uc.pt By performing calculations at levels like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), researchers have identified multiple stable conformers. uc.pt

The most stable conformers are characterized by a strong intramolecular O-H···N hydrogen bond. uc.pt Less stable forms, which feature a weaker N-H···O intramolecular bond, have also been predicted and experimentally observed in matrix-isolation studies. uc.pt These theoretical calculations have been crucial in interpreting experimental data from microwave and infrared spectroscopy, confirming the predominance of a specific hydrogen-bonded conformer in the gas phase. sigmaaldrich.comaip.orguc.pt

Table 2: Predicted Conformational States of 1-Amino-2-propanol from Ab Initio Calculations (Based on data from matrix-isolation infrared spectroscopy studies) uc.pt

| Conformer Type | Key Feature | Relative Stability |

| gG'g and g'Gg' | Strong intramolecular O-H···N hydrogen bond | Most stable |

| tG't, g'G't, and tG'g' | Weaker intramolecular N-H···O bond | Less stable |

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamic interactions and conformational changes of this compound. While specific MD simulation studies focusing solely on this molecule are not extensively detailed in the provided context, the principles of MD are applied in broader studies of similar molecules. For instance, ab initio MD simulations combined with metadynamics have been used to investigate the mechanisms of CO₂ absorption in aqueous solutions of sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (a related compound). rsc.org These simulations can predict free energy barriers for reactions and analyze the role of solvent reorganization and hydrogen bonding networks, highlighting the importance of entropic effects in determining reaction rates and mechanisms. rsc.org Such computational approaches are vital for understanding how molecules like this compound behave in complex environments.

The Graph Theoretical Approach (GTA) is a modern computational tool used to qualitatively and quantitatively investigate molecular interactions in liquid mixtures. This method has been applied to binary mixtures containing 1-amino-2-propanol and various other compounds, such as alkyl acetates and water. researchgate.netgoogle.comcolab.ws

By analyzing thermophysical properties like viscosity, density, and excess molar volume, GTA can predict the dominant types of intermolecular interactions. researchgate.netcolab.wsdoi.org For example, in mixtures of 1-amino-2-propanol with alkyl acetates, GTA predicted that C=O···H-O interactions are stronger than O-H···O-C interactions. researchgate.net In aqueous solutions, GTA studies, supported by spectroscopic data, have shown that O-H···N-H interactions are dominant. colab.ws This approach provides a powerful framework for understanding the nature and strength of non-covalent interactions that govern the macroscopic properties of these chemical systems.

Quantum chemistry calculations are essential for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out potential energy surfaces, identify transition states, and determine reaction energy barriers. For example, quantum chemical methods have been used to propose a detailed mechanism for the condensation reaction between 1,2-diphenylethanone and 1-amino-2-propanol, which leads to the formation of an oxazine (B8389632) derivative. ajol.info

In the context of atmospheric chemistry, quantum calculations (specifically using the M06-2X functional) have been employed to study the OH-initiated degradation of related amino alcohols. nih.govwhiterose.ac.uk These studies predict reaction pathways, branching ratios for hydrogen abstraction from different sites (-CH₂, -NH₂, -CH₃), and the formation of various degradation products. nih.govuio.no The results from these calculations can be validated against experimental data and are crucial for building accurate chemical models for processes like atmospheric degradation. nih.govwhiterose.ac.uk

Iv. Applications of S + 1 Amino 2 Propanol in Organic Synthesis and Catalysis

Chiral Building Block in Pharmaceutical Development

The enantiopure nature of (S)-(+)-1-Amino-2-propanol makes it an indispensable chiral building block in the synthesis of numerous pharmaceutical agents. chemimpex.comchemimpex.com Its incorporation into drug molecules can significantly influence their pharmacological profiles.

This compound is a key intermediate in the synthesis of the anti-AIDS drug Tenofovir. echemi.com Tenofovir, an essential medication for treating HIV and hepatitis B, relies on a chiral phosphonomethoxypropyl side chain, the synthesis of which can involve intermediates derived from (S)-1-amino-2-propanol. researchgate.netpharmaffiliates.com The synthesis of the key intermediate, (R)-9-(2-hydroxypropyl)adenine (HPA), often starts from (R)-1-aminopropan-2-ol, the opposite enantiomer. However, synthetic routes can be adapted to utilize the (S)-enantiomer, highlighting the importance of these chiral amino alcohols in accessing critical drug scaffolds. semanticscholar.orggoogle.com

Table 1: Key Intermediates in Tenofovir Synthesis

| Intermediate Name | Role in Synthesis | Starting Material |

|---|---|---|

| (R)-9-(2-hydroxypropyl)adenine (HPA) | Precursor to Tenofovir | (R)-1-aminopropan-2-ol |

This table is for illustrative purposes and highlights the role of the enantiomeric family of 1-amino-2-propanol in the synthesis of Tenofovir.

The structural motif of an amino alcohol is central to the therapeutic action of beta-blockers, a class of drugs used to manage cardiovascular conditions like hypertension. researchgate.net While many beta-blockers are sold as racemic mixtures, it is often the (S)-enantiomer that exhibits greater pharmacological activity. mdpi.com this compound serves as a valuable precursor for synthesizing chiral beta-blockers such as (S)-propranolol and (S)-metoprolol. chemimpex.comresearchgate.net The synthesis typically involves the reaction of a substituted phenoxide with an epoxide, followed by the introduction of the amino group, often derived from a chiral amino alcohol precursor. nih.govnih.gov

This compound plays a crucial role in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. smolecule.com Levofloxacin is the levorotatory (S)-enantiomer of ofloxacin, and its synthesis requires a chiral building block to establish the correct stereochemistry at the C-3 position of the oxazine (B8389632) ring. smolecule.comgoogle.com The synthesis involves the condensation of a fluorinated benzoylacetate derivative with this compound, followed by cyclization to form the key benzoxazine (B1645224) intermediate. smolecule.com This stereospecific step is critical for the drug's potent antibacterial activity. smolecule.com

Precursor for Beta-Blockers and Other Biologically Active Molecules

Chiral Auxiliary and Ligand in Asymmetric Reactions

Beyond its role as a direct building block, this compound and its derivatives are widely employed as chiral auxiliaries and ligands in asymmetric catalysis. sci-hub.se These applications leverage the compound's ability to create a chiral environment around a reaction center, thereby directing the stereochemical outcome of the transformation. sfu.ca

The development of chiral sulfoxides is of significant interest due to their presence in various biologically active molecules. metu.edu.tr this compound can be used to synthesize chiral ligands for metal-catalyzed asymmetric sulfoxidation reactions. researchgate.net For instance, Schiff bases derived from the condensation of this compound with salicylaldehyde (B1680747) derivatives can form chiral complexes with metals like molybdenum(VI). researchgate.net These complexes have been shown to catalyze the oxidation of prochiral sulfides to chiral sulfoxides with moderate to good enantioselectivity. researchgate.net The chiral environment created by the ligand dictates the facial selectivity of the oxidant's approach to the sulfur atom, resulting in an excess of one enantiomer of the sulfoxide. rsc.orgacs.org

Table 2: Enantioselectivity in Asymmetric Sulfoxidation using this compound Derived Ligands

| Metal Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Molybdenum(VI) | Tridentate Schiff Base | Thioanisole | up to 68% | researchgate.net |

This table presents examples of enantioselectivity achieved in asymmetric sulfoxidation reactions using catalyst systems derived from chiral amino alcohols.

Asymmetric epoxidation is a powerful method for synthesizing chiral epoxides, which are versatile intermediates in organic synthesis. uea.ac.uknih.gov Chiral ligands derived from amino alcohols like this compound can be employed in metal-catalyzed epoxidation reactions. mdpi.com While not as common as other chiral diols or diamines, these amino alcohol-based ligands can induce asymmetry in the epoxidation of olefins. researchgate.net The mechanism involves the coordination of the chiral ligand to a metal center, which then activates the oxidant and directs its delivery to one face of the double bond, leading to the formation of an enantioenriched epoxide. nih.gov

General Asymmetric Synthesis Applications

The primary application of this compound in organic chemistry is as a chiral auxiliary and a foundational block for asymmetric synthesis. chemimpex.com Its inherent chirality is leveraged to control the stereochemical outcome of reactions, leading to the selective formation of one enantiomer over another. This is particularly critical in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry.

As a chiral auxiliary, this compound can be temporarily incorporated into a substrate molecule. The chiral center of the amino alcohol then directs the course of a subsequent reaction, creating a new stereocenter with a specific configuration. After the reaction, the auxiliary can be cleaved and recovered. The hydroxyl and amino groups are key to its function, as they can coordinate with metal catalysts and stabilize transition states, thereby providing a chiral environment that influences the reaction's stereoselectivity. This methodology allows for the production of enantiomerically pure compounds, which are essential for developing effective and safe therapeutic agents, such as beta-blockers. chemimpex.com

Reactant in Specific Organic Transformations

Beyond its general use in asymmetric synthesis, this compound is a key reactant in several specific and important organic transformations.

This compound serves as a direct precursor for the synthesis of 5-methyl-2-oxazolidinone. This transformation is achieved through an oxidative carbonylation reaction. scientificlabs.co.ukchemicalbook.com The process utilizes a palladium acetate (B1210297)/iodine (Pd(OAc)₂/I₂) catalytic system. scientificlabs.co.uksigmaaldrich.com 2-Oxazolidinones are an important class of heterocyclic compounds, with some derivatives showing significant antibacterial activity. The traditional synthesis routes often involved hazardous reagents like phosgene. researchgate.net The palladium-catalyzed oxidative carbonylation of β-aminoalcohols like this compound offers a more direct and less hazardous alternative. researchgate.net

Reaction Scheme: Oxidative Carbonylation of this compound

| Reactant | Catalyst | Product |

| This compound | Pd(OAc)₂/I₂ | 5-methyl-2-oxazolidinone |

In the pursuit of sustainable polymers, this compound has been employed in the creation of bio-based polyurethanes. scientificlabs.co.ukchemicalbook.com Polyurethanes are traditionally synthesized from petroleum-derived polyols and isocyanates. techscience.com A greener approach involves using renewable resources like vegetable oils. In this context, this compound is reacted with epoxidized soybean oil. scientificlabs.co.uksigmaaldrich.com The reaction proceeds through the ring-opening of the epoxide rings by the amine, followed by an amidation reaction, resulting in a polyurethane structure. scientificlabs.co.ukchemicalbook.com This method contributes to the development of polymers from biomass, reducing reliance on fossil fuels. techscience.com

Preparation of 5-methyl-2-oxazolidinone via Oxidative Carbonylation

Catalytic Applications Beyond Asymmetric Synthesis

The utility of this compound extends to the development of novel catalysts for reactions that are not strictly for asymmetric synthesis, although the chirality of the parent alcohol remains a key feature of the resulting catalysts.

Researchers have successfully synthesized chiral cis-dioxidomolybdenum(VI) complexes using this compound. researchgate.netresearchgate.net These complexes are formed through the monocondensation of the amino alcohol with salicylaldehyde or its derivatives to create tridentate Schiff base ligands, which then coordinate with the molybdenum center. researchgate.netresearchgate.net

These chiral molybdenum(VI) complexes have demonstrated significant catalytic activity in the oxidation of various substrates. They have been effectively used as catalysts for the epoxidation of olefins, such as styrene (B11656) and cyclohexene, using common oxidants like aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.netresearchgate.net Furthermore, these complexes can catalyze the oxidation of prochiral sulfides to form optically active sulfoxides. researchgate.netresearchgate.net

Catalytic Activity of Chiral Molybdenum(VI) Complexes

| Substrate | Catalyst Type | Oxidant | Product |

| Styrene | Chiral Mo(VI)-Schiff Base Complex | H₂O₂ or TBHP | Styrene Oxide |

| Cyclohexene | Chiral Mo(VI)-Schiff Base Complex | H₂O₂ or TBHP | Cyclohexene Oxide |

| Prochiral Sulfides | Chiral Mo(VI)-Schiff Base Complex | H₂O₂ | Optically Active Sulfoxides |

This compound demonstrates versatility by functioning as both a solvent and a reagent in certain synthetic procedures. chemimpex.comscientificlabs.co.ukchemicalbook.com A notable example is its use as a template in the synthesis of layered aluminophosphates. scientificlabs.co.uksigmaaldrich.com In this application, the racemic mixture of isopropanolamine acts as a structure-directing agent, organizing the inorganic framework, while also being a component of the final material. sigmaaldrich.com Its ability to form hydrogen bonds and its specific molecular structure are crucial for this templating role. chemicalbook.com

V. Research on Derivatives and Analogs of S + 1 Amino 2 Propanol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from (S)-(+)-1-Amino-2-propanol often involves reactions targeting its amino and hydroxyl functional groups. These derivatives are then characterized using various analytical techniques to confirm their structure and purity.

This compound serves as a key chiral building block in the creation of pharmacologically active molecules. Its inherent stereochemistry is crucial for the efficacy and selectivity of many drugs. chemimpex.com

Cardiovascular Agents: Aryloxy propanolamine (B44665) derivatives are a well-known class of beta-blockers. Novel aminopropan-2-ol derivatives have been synthesized and evaluated for their cardiovascular activity, including antiarrhythmic and hypotensive effects. mdpi.com For example, new aryloxy propanol (B110389) amino acid derivatives have been designed and synthesized, with some showing better cardiovascular effects than the prototype beta-blocker, propranolol. researchgate.net

Anticancer Agents: Researchers have successfully synthesized novel artemisinin (B1665778) derivatives that incorporate an aminopropanol (B1366323) group. researchgate.net These compounds have been evaluated for their cytotoxic effects against cancer cell lines, with some showing promising anticancer activity. researchgate.net The enantiomerically pure forms of aminopropanol are valuable as chiral precursors in the synthesis of potential anticancer agents.

Anticonvulsant Agents: Derivatives of xanthones incorporating a 1-amino-2-propanol moiety have been synthesized and tested for their anticonvulsant properties. Studies on these compounds have shown excellent results in experimental models. mdpi.com

Monascus pigments, which are secondary metabolites from microbial fermentation, can be chemically modified to create a range of derivatives with diverse biological activities. frontiersin.org One common modification involves the aminophilic reaction of orange Monascus pigments with primary amines, such as this compound, to form red-colored derivatives. frontiersin.orgnih.govresearchgate.net

Synthesis and Activity: A series of 33 nitrogenous derivatives of orange pigments from Monascus sp. were synthesized by incorporating L-amino acids and amines. nih.gov Among these, the derivative synthesized with this compound demonstrated high inhibitory activity against melanogenesis with low cell toxicity. nih.gov This specific derivative was found to inhibit the expression of tyrosinase, a key enzyme in melanin (B1238610) synthesis, within cells, although it did not directly inhibit the tyrosinase reaction itself. nih.gov Other derivatives have been explored for anti-inflammatory effects. researchgate.net

The synthesis of the this compound derivative from orange monascus pigments was confirmed using HPLC and its molecular weight was determined by LC-MS. researchgate.net

Amino Propanol Derivatives with Pharmacological Significance

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR analyses help to elucidate how specific structural features influence biological activity.

Influence of Enantiomeric Form: The stereochemistry of the aminopropanol backbone is a critical determinant of biological activity. In a study of xanthone (B1684191) derivatives with anticonvulsant properties, the racemate (a mix of R and S enantiomers) and the individual enantiomers all showed excellent results with no significant differences in activity. mdpi.com However, in other contexts, such as in vitro and in vivo tumor assays for different xanthone derivatives, enantioselectivity was observed. The S-(+)-enantiomer was found to be significantly more dose-dependent than the R-(-)-enantiomer, suggesting the enantiomers have different intrinsic activities rather than differing metabolic pathways. mdpi.com

Impact of Side Chains: In the development of C-phenyl D-glucitol derivatives as SGLT1 inhibitors, modifications to the side chain (R¹) were investigated to understand the influence of steric hindrance on activity and selectivity. jst.go.jp This highlights a common strategy in SAR studies where different functional groups are systematically introduced to probe their effect on the molecule's interaction with its biological target.

Comparison with Isomeric and Analogous Amino Alcohols

The pharmacological and chemical properties of this compound are often best understood in comparison to its stereoisomer, (R)-(-)-1-Amino-2-propanol, and its constitutional isomer, 2-Amino-1-propanol.

| Property | This compound | (R)-(-)-1-Amino-2-propanol | 2-Amino-1-propanol (Alaninol) |

| Synonym | (+)-Isopropanolamine sigmaaldrich.com | D-alaninol | L-alaninol vwr.com |

| CAS Number | 2799-17-9 sigmaaldrich.comwikipedia.org | 2799-16-8 wikipedia.org | 2749-11-3 vwr.com |

| Chirality | S-enantiomer wikipedia.org | R-enantiomer wikipedia.org | S-enantiomer |

| Appearance | Liquid wikipedia.org | Oily liquid | Clear Liquid vwr.com |

| Boiling Point | 160 °C sigmaaldrich.com | 173-176 °C | 98 °C vwr.com |

| Optical Rotation | [α]20/D +18° (c=1.8 in H₂O) sigmaaldrich.com | [α]19/D -18° (neat) | [α]20/D +22° (c=2, EtOH) vwr.com |

| Biological Role | Chiral building block for pharmaceuticals. chemimpex.com | Key precursor in the biosynthesis of cobalamin (vitamin B12). wikipedia.org | Used in synthesis. |

| Applications | Asymmetric synthesis, intermediate for pharmaceuticals and agrochemicals. chemimpex.com | Chiral intermediate for pharmaceuticals, agrochemicals, and used as a derivatizing agent. medchemexpress.com | Synthetic applications. |

(Data sourced from multiple references as cited)

The (R)-enantiomer is notably a key component in the biosynthesis of cobalamin (vitamin B12), where it forms the linkage between the nucleotide loop and the corrin (B1236194) ring. In contrast, while the (S)-enantiomer is not a primary component in this specific pathway, its unique stereochemistry makes it a valuable chiral building block for synthesizing other bioactive compounds. chemimpex.com

N-Boc-protected Derivatives in Synthesis

To control reactivity during complex chemical syntheses, functional groups are often "protected." The amino group of this compound is commonly protected with a tert-butoxycarbonyl group, forming N-Boc-(S)-1-amino-2-propanol.

Vi. Advanced Studies on Molecular Interactions and Physical Chemistry of Solutions

Hydrogen Bonding Networks and Conformational Analysis in Solution and Gas Phase

(S)-(+)-1-Amino-2-propanol, an amino alcohol, exhibits complex hydrogen bonding capabilities due to the presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and an amino (-NH2) group, which also functions as both donor and acceptor. These interactions dictate the molecule's conformation and its behavior in different environments.

In the gas phase , studies combining matrix-isolation infrared spectroscopy and computational methods have been instrumental in understanding the molecule's intrinsic properties. For related amino alcohols like 2-amino-1-propanol, research has identified multiple stable conformers. The most stable forms are characterized by a strong intramolecular O-H···N hydrogen bond. core.ac.uk Less stable conformers exhibit weaker N-H···O or O-H···N bonds. core.ac.uk This preference for forming an intramolecular hydrogen bond is a key feature of amino alcohols in the gas phase. core.ac.ukacs.org While direct studies on the specific this compound conformer are part of broader research, the principles from similar molecules like alanine (B10760859) and other amino alcohols suggest a landscape of several conformers stabilized by various intramolecular hydrogen bonds. nih.govresearchgate.netacs.organnualreviews.org

In the liquid phase and in solution , the molecular interactions become more complex due to intermolecular hydrogen bonding. In the pure liquid state, intermolecular O-H···N hydrogen bonds become the dominant interaction, leading to the formation of aggregates. core.ac.uk Studies on 1-amino-2-propanol (2AP) in the liquid phase show that molecules form stable cyclic dimers through intermolecular O-H···N hydrogen bonds, with intramolecular hydrogen bonds being absent. nih.gov These dimers then interact with each other to form larger clusters. nih.gov The addition of water to 1-amino-2-propanol does not significantly alter this dimeric structure; instead, water molecules act as double proton donors to the oxygen atoms of the amino alcohol, forming cooperative hydrogen bonds that are stronger than those in bulk water. nih.gov Temperature increases tend to weaken these intermolecular interactions, though the fundamental dimer structure often remains intact. nih.gov

Thermophysical Properties of Binary and Ternary Mixtures

The thermophysical properties of mixtures containing this compound are crucial for understanding intermolecular interactions and for the design of industrial processes, such as gas sweetening and CO2 capture.

The density and viscosity of aqueous solutions of 1-amino-2-propanol (MIPA) have been studied across various temperatures and compositions. researchgate.netresearchgate.net For instance, densities and viscosities for aqueous MIPA solutions have been reported for temperatures ranging from 298.15 K to 343.15 K. researchgate.net Similar studies have been conducted on binary mixtures of 1-amino-2-propanol with 1-butanol (B46404) and 2-butanol (B46777) over a temperature range of 288.15 K to 333.15 K. acs.orgresearchgate.net

Density and viscosity data are also available for more complex ternary systems. One study investigated mixtures of 1-amino-2-propanol with diethanolamine (B148213) or triethanolamine (B1662121) in water. researchgate.net These studies show that both temperature and the concentration of the components significantly influence the density and viscosity, which is critical for process modeling and equipment design. nih.govsemanticscholar.org

Below is a table summarizing density and viscosity data for an aqueous solution of 1-amino-2-propanol (MIPA) at different mole fractions and temperatures.

| Temperature (K) | Mole Fraction of MIPA (x₁) | Density (ρ) (g·cm⁻³) | Viscosity (η) (mPa·s) |

|---|---|---|---|

| 298.15 | 0.1039 | 0.9934 | 2.45 |

| 0.5018 | 0.9698 | 16.29 | |

| 0.9015 | 0.9555 | 30.73 | |

| 323.15 | 0.1039 | 0.9839 | 1.21 |

| 0.5018 | 0.9529 | 5.83 | |

| 0.9015 | 0.9388 | 9.87 |

Excess molar volumes (VE) and viscosity deviations (Δη) provide insight into the nature and strength of intermolecular interactions in a mixture compared to an ideal solution. For aqueous solutions of 1-amino-2-propanol, negative excess molar volumes are observed across the entire composition range. researchgate.net This suggests that the volume occupied by the mixture is less than the sum of the individual component volumes, which can be attributed to strong hydrogen bonding and interstitial accommodation of one component within the other's structure. researchgate.net

Viscosity deviations for aqueous 1-amino-2-propanol solutions show both positive and negative values depending on the composition. researchgate.net In mixtures with 1-butanol and 2-butanol, however, negative viscosity deviations are observed throughout the entire composition range. acs.org These deviations from ideality are a result of a complex interplay between the disruption of the self-associated structures of the pure components and the formation of new cross-associated hydrogen bonds between the different molecules. researchgate.netacs.org The Redlich-Kister equation is commonly used to correlate these excess properties as a function of composition. researchgate.netacs.orgscielo.org.mx

| Mole Fraction of MIPA (x₁) | Excess Molar Volume (VE) (cm³·mol⁻¹) | Viscosity Deviation (Δη) (mPa·s) |

|---|---|---|

| 0.1039 | -0.58 | 0.99 |

| 0.2227 | -0.81 | 3.00 |

| 0.5018 | -0.69 | 6.10 |

| 0.7145 | -0.42 | 3.32 |

| 0.9015 | -0.15 | -1.28 |

The refractive index is another important physical property that is sensitive to changes in composition and temperature. For aqueous solutions of 1-amino-2-propanol, refractive indices have been measured at temperatures from 293.15 K to 333.15 K. researchgate.net The refractive index generally varies with the concentration of the amino alcohol. nih.govsigmaaldrich.comchemimpex.comstenutz.eu Deviations in the refractive index from ideal behavior can also be calculated to further analyze molecular interactions. researchgate.netacs.org Studies on mixtures with butanols have also reported refractive index data, which, like other properties, were correlated using the Redlich–Kister relation. acs.org

| Temperature (K) | Mole Fraction of MIPA (x₁) | Refractive Index (nD) |

|---|---|---|

| 293.15 | 0.1039 | 1.3629 |

| 0.5018 | 1.4258 | |

| 0.9015 | 1.4453 | |

| 313.15 | 0.1039 | 1.3592 |

| 0.5018 | 1.4182 | |

| 0.9015 | 1.4374 |

Excess Molar Volumes and Viscosity Deviations

Investigation of Solvation Effects

Solvation effects play a critical role in the behavior of this compound in solution, influencing reaction rates and equilibrium positions. The interactions between the solute (amino alcohol) and the solvent molecules define the solvation shell. In aqueous solutions, the strong hydrogen bonding between the amine and hydroxyl groups of 1-amino-2-propanol and water molecules is the dominant feature. nih.gov This leads to the formation of structured solvation shells, which affects the macroscopic properties of the solution, as evidenced by the negative excess molar volumes. researchgate.net In non-aqueous solvents, the nature of the solvation will depend on the solvent's polarity and its ability to form hydrogen bonds. The study of thermophysical properties like density and viscosity, along with spectroscopic methods, helps in elucidating these complex solvation phenomena. researchgate.netacs.org

CO2 Capture Applications and Mechanism Studies in Biphasic Solutions

1-Amino-2-propanol (MIPA) is investigated as a component in solvents for post-combustion CO₂ capture. acs.orgresearchgate.net It is a primary amine, which allows it to react with CO₂. acs.org A significant area of research is its use in biphasic or phase-change solvents. acs.orgnih.govresearchgate.net These solvents, often a mixture of amines and a physical solvent like sulfolane (B150427), form two distinct liquid phases after absorbing CO₂: a CO₂-rich phase and a CO₂-lean phase. acs.org

The advantage of a biphasic system is that only the CO₂-rich phase, which is typically smaller in volume, needs to be heated for regeneration, potentially reducing the significant energy consumption associated with the process. acs.orgresearchgate.net In MIPA/sulfolane systems, after CO₂ absorption, the amine and the absorbed CO₂ are concentrated in the upper, CO₂-rich phase. acs.org The addition of sulfolane increases the CO₂ absorption capacity and promotes the phase separation. acs.org

Studies have explored the effects of amine and sulfolane concentrations on phase separation behavior, CO₂ equilibrium absorption, and desorption performance. acs.org Research indicates that a 4M MIPA / 5M sulfolane solution shows excellent performance, with a high distribution of absorbed CO₂ (98.2%) in the upper phase. acs.org The mechanism involves the primary amine group of MIPA reacting with CO₂. The presence of other amines, like monoethanolamine (MEA), can create synergistic effects, enhancing separation efficiency. acs.org While MIPA is similar to the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP), which is known to favor bicarbonate formation, the specific reaction pathways and kinetics in these complex biphasic systems are a subject of ongoing research. rsc.orgutexas.edurepec.orgrsc.org

Performance of 1-Amino-2-propanol/Sulfolane Biphasic Solutions

Comprehensive studies have been conducted to evaluate the performance of various MIPA/sulfolane molar ratios. Research indicates that the concentration of sulfolane plays a significant role in the system's effectiveness. A higher concentration of sulfolane facilitates a more thorough phase separation, resulting in a smaller volume for the CO2-rich upper phase. acs.org This is advantageous as it concentrates the captured CO2 into a smaller volume for regeneration.

One study systematically investigated a series of MIPA/sulfolane solutions to determine the optimal composition for CO2 capture. acs.org The results highlighted that a biphasic solution with a 4M MIPA / 5M sulfolane concentration demonstrated superior performance. acs.orgacs.org This specific composition exhibited a high CO2 loading at the phase separation point, excellent desorption efficiency, and notably lower energy consumption for regeneration compared to the benchmark 30 wt % monoethanolamine (MEA) solution. acs.org

The key performance metrics for the 4M MIPA/5M sulfolane solution are summarized below:

CO2 Loading at Phase Separation: 0.4530 mol/mol acs.org

Desorption Efficiency: 85.53% acs.org

Regeneration Energy: 32% lower than 30 wt % MEA acs.org

The addition of a promoter, such as MEA, to the MIPA/sulfolane system was also explored. It was found that MEA has a positive effect, promoting the phase separation of the solution and further reducing the energy required for desorption. acs.orgacs.org

The mechanism behind the phase separation involves the formation of carbamate (B1207046) salts from the reaction of the amine with CO2. acs.org This increases the ionic strength of the aqueous phase, leading to the accumulation of the reacted amine in the water-rich phase and the exclusion of sulfolane, which then forms a separate, CO2-lean liquid phase. acs.org

The detailed performance of different MIPA/sulfolane solution compositions from a key study is presented in the tables below. The data illustrates the influence of the molar ratio on CO2 absorption and desorption characteristics.

| Solution Composition (MIPA/Sulfolane Molar Ratio) | CO2 Loading in Rich Phase (mol/mol) | Phase Separation Point CO2 Loading (mol/mol) |

|---|---|---|

| 4M / 1M | 0.8951 | 0.3012 |

| 4M / 2M | 0.9134 | 0.3547 |

| 4M / 3M | 0.9328 | 0.3985 |

| 4M / 4M | 0.9612 | 0.4326 |

| 4M / 5M | 0.9855 | 0.4530 |

| Solution Composition (MIPA/Sulfolane Molar Ratio) | Desorption Efficiency (%) | Regeneration Energy Consumption (kJ/mol CO2) |

|---|---|---|

| 4M / 1M | 80.15 | 145.21 |

| 4M / 2M | 81.23 | 139.56 |

| 4M / 3M | 83.47 | 131.44 |

| 4M / 4M | 84.98 | 125.87 |

| 4M / 5M | 85.53 | 120.15 |

Data sourced from a comprehensive study on MIPA/sulfolane biphasic solutions. acs.org

Vii. Biochemical and Biological Research Applications

Studies Related to Amino Acid Metabolism and Protein Synthesis

While direct, extensive involvement in protein synthesis has not been fully elucidated, (S)-(+)-1-Amino-2-propanol is a key intermediate in the amino acid metabolism of certain bacteria, particularly in the degradation of aminoacetone. nih.govchemimpex.com Research in Mycobacterium smegmatis has identified a specific metabolic pathway housed within a bacterial microcompartment known as the aminoacetone utilization microcompartment (AAUM). nih.govuoguelph.ca

This pathway functions to convert aminoacetone, a toxic metabolite, into propionyl-CoA, which can then enter central metabolism. uoguelph.ca The process involves a series of enzymatic reactions where this compound is a crucial intermediate.

Key Enzymatic Steps in the AAUM Pathway:

Formation of this compound : A stereospecific alcohol dehydrogenase catalyzes the reduction of 1-amino-2-propanone (aminoacetone) to form S-(+)-1-amino-2-propanol. uoguelph.ca

Phosphorylation : A specific (S)-1-amino-2-propanol kinase then phosphorylates the hydroxyl group of the S-isomer. nih.govuoguelph.ca This kinase shows a preference for the (S)-enantiomer but can also phosphorylate the (R)-isomer and other amino-alcohols. uoguelph.ca

Further Conversion : The resulting propanolamine-phosphate is subsequently processed by a phospho-lyase, which leads to the formation of propionaldehyde (B47417). nih.govuoguelph.ca The propionaldehyde is then converted to propionyl-CoA. uoguelph.ca

The enzyme (S)-1-amino-2-propanol kinase has been structurally and kinetically characterized, revealing similarities to choline (B1196258) kinases and aminoglycoside phosphotransferases. nih.gov Bioinformatic analyses show that this enzyme is widespread among various bacteria, including Actinobacteria, Proteobacteria, and Firmicutes, suggesting its importance in diverse metabolic contexts, such as aromatic degradation pathways in Rhizobia. nih.gov

**Table 1: Enzymes Involved in this compound Metabolism in *M. smegmatis***

| Enzyme | Action | Substrate | Product | Source(s) |

|---|---|---|---|---|

| (S)-1-amino-2-propanol dehydrogenase | Stereospecific Reduction | Aminoacetone | This compound | uoguelph.ca, |

| (S)-1-amino-2-propanol kinase | Phosphorylation | This compound | (S)-1-amino-2-propanol phosphate | nih.gov, uoguelph.ca |

| Phosphopropanolamine phospho-lyase | Cleavage | (S)-1-amino-2-propanol phosphate | Propionaldehyde, Ammonia, Phosphate | nih.gov, uoguelph.ca |

Role in Biosynthesis Pathways (e.g., Cobalamin Biosynthesis)

In the biosynthesis of cobalamin (vitamin B₁₂), the crucial amino alcohol component is (R)-1-amino-2-propanol , not the (S)-(+)-enantiomer. The stereospecificity of the enzymes in this pathway is strict. Research on Salmonella typhimurium has shown that while the (R)-form of 1-amino-2-propanol can be used for B₁₂ synthesis, the (S)-stereoisomer is inactive in this role.

The (R)-enantiomer serves as the precursor for the linker chain that connects the lower nucleotide loop (containing dimethylbenzimidazole) to the corrin (B1236194) ring of the vitamin. This incorporation occurs through different but related steps in aerobic and anaerobic bacteria.

Aerobic Pathway : In organisms like Pseudomonas denitrificans, the enzyme CobCD attaches (R)-1-amino-2-propanol (derived from the amino acid L-threonine) to adenosylcobyric acid.

Anaerobic Pathway : In organisms like Salmonella typhimurium, the enzyme CbiB catalyzes the reaction between adenosylcobyric acid and (R)-1-amino-2-propanol O-2-phosphate. This phosphorylated form is synthesized from threonine-O-phosphate by the enzyme CobD, an L-threonine-O-3-phosphate decarboxylase.

Therefore, while the metabolism of 1-amino-2-propanol is essential for cobalamin biosynthesis, it is specifically the (R)-enantiomer that participates, highlighting the high degree of stereoselectivity in this fundamental biological pathway.

Biological Activity of Derivatives and Structural Analogs

This compound is a valuable chiral building block for synthesizing more complex molecules with a wide range of biological activities. chemimpex.com Researchers have created various derivatives and structural analogs that exhibit activities from anticonvulsant to melanogenesis inhibition.

Xanthone (B1684191) Derivatives: A series of aminoalkanolic derivatives of xanthones, synthesized using 1-amino-2-propanol among other aminoalkanols, have been evaluated for anticonvulsant properties. In studies using a maximal electroshock-induced seizure (MES) model in mice, certain 1-amino-2-propanol derivatives of 6-methoxy- or 6-chloroxanthone were found to be highly active. Further investigation of one such derivative (designated compound 184) showed that the racemate, as well as the purified (R) and (S) enantiomers, all possessed excellent anticonvulsant activity with no significant enantiomeric differentiation observed.

Monascus Pigment Derivatives: In other research, this compound was used to synthesize nitrogenous derivatives of orange pigments from the fungus Monascus sp. These novel derivatives were then screened for biological activity, with some exhibiting the ability to inhibit melanogenesis.

Aryloxyaminopropanol Analogs: The broader class of compounds known as aryloxyaminopropanols, which are structural analogs, is well-known for its diverse biological effects. Many of these compounds function as β-adrenoreceptor blockers and are used in therapies for hypertension and angina. Some derivatives containing a heterocyclic moiety in the aminopropanol (B1366323) chain have shown protective effects against seizures, while others possess anxiolytic and vasodilating properties.

Table 2: Examples of Biological Activity in Derivatives and Analogs of this compound

| Derivative/Analog Class | Specific Structure Type | Investigated Biological Activity | Source(s) |

|---|---|---|---|

| Xanthone Derivatives | 1-amino-2-propanol derivative of 6-chloro- or 6-methoxyxanthone | Anticonvulsant | |

| Monascus Pigment Derivatives | Amine derivative of orange Monascus pigments | Melanogenesis inhibition | |

| Aryloxyaminopropanol Analogs | Compounds with a 1-aryloxy-3-aminopropan-2-ol moiety | β-adrenoreceptor blockade (antihypertensive), anxiolytic, anticonvulsant |

Q & A

Q. How can reaction yields be optimized in stereoselective syntheses using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.